3-(((9H-芴-9-基)甲氧基)羰基)-2-(甲基氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

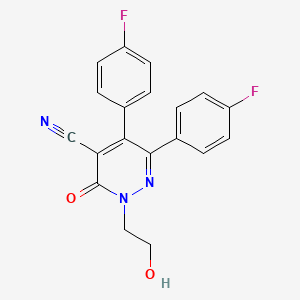

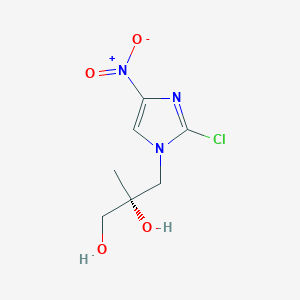

The compound “3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid”, also known as Fmoc-MeDbz-OH, has the molecular formula C23H20N2O4 . It is used in research and development .

Physical and Chemical Properties The molecular weight of this compound is 388.42 . The predicted boiling point is 580.4±50.0 °C, and the predicted density is 1.361±0.06 g/cm3 . The predicted pKa value is 4.83±0.10 .

科学研究应用

Peptide Synthesis

Fmoc-MeDbz-OH is a type of Fmoc amino acid azide . These compounds are useful as coupling agents in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Stability and Shelf-life

Fmoc amino acid azides, including Fmoc-MeDbz-OH, are stable at room temperature and have a long shelf-life . This makes them suitable for use in long-term research projects and in environments where temperature control may be challenging .

Crystalline Solids

Fmoc amino acid azides are isolated as crystalline solids . This physical property can be advantageous in certain experimental setups, such as X-ray crystallography, where the crystalline nature of a compound can aid in determining its molecular structure .

Aqueous Washing Operations

Fmoc amino acid azides are stable in aqueous washing operations . This means they can be used in experiments that require water-based cleaning or rinsing steps without degrading or reacting .

Custom Synthesis

Fmoc-MeDbz-OH can be custom synthesized to facilitate lab research . This allows researchers to obtain the compound in specific quantities or purities to meet the needs of their particular experiments .

Building Blocks for Other Compounds

Fmoc-MeDbz-OH can serve as a building block for the synthesis of other complex molecules . This is particularly useful in the field of medicinal chemistry, where novel compounds need to be synthesized for drug discovery and development .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid can be achieved by the reaction of 2-(methylamino)benzoic acid with 9H-fluorene-9-carboxylic acid followed by protection of the carboxylic acid group and subsequent methylation of the amino group. The protected intermediate can then be deprotected to yield the final product.", "Starting Materials": [ "2-(methylamino)benzoic acid", "9H-fluorene-9-carboxylic acid", "Protecting agent (e.g. methoxymethyl chloride)", "Methylating agent (e.g. methyl iodide)", "Deprotecting agent (e.g. hydrochloric acid)" ], "Reaction": [ "Step 1: React 2-(methylamino)benzoic acid with 9H-fluorene-9-carboxylic acid in the presence of a coupling agent (e.g. EDC/HOBt) and a base (e.g. DIPEA) to yield the desired amide intermediate.", "Step 2: Protect the carboxylic acid group of the amide intermediate using a suitable protecting agent (e.g. methoxymethyl chloride) in the presence of a base (e.g. pyridine) to yield the protected intermediate.", "Step 3: Methylate the amino group of the protected intermediate using a suitable methylating agent (e.g. methyl iodide) in the presence of a base (e.g. K2CO3) to yield the methylated intermediate.", "Step 4: Deprotect the carboxylic acid group of the methylated intermediate using a suitable deprotecting agent (e.g. hydrochloric acid) to yield the final product, 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid." ] } | |

CAS 编号 |

120467-46-1 |

产品名称 |

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid |

分子式 |

C23H19NO4 |

分子量 |

373.4 |

IUPAC 名称 |

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid |

InChI |

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26) |

SMILES |

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)